![molecular formula C11H17N3O2 B14413198 (Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium](/img/structure/B14413198.png)
(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a 4-ethoxyphenyl ring, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium typically involves the reaction of 4-ethoxyphenylhydrazine with appropriate aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to reflux, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized products .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medical research, this compound has shown promise as a potential therapeutic agent. Studies have explored its antimicrobial, anticancer, and antioxidant properties. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other organic compounds .
Mécanisme D'action
The mechanism of action of (Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: This compound shares a similar hydrazinylidene structure but differs in the substituents attached to the phenyl ring.
Ethyl 4-[(2Z)-2-(2-oxo[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)hydrazinyl]benzoate: Another related compound with a different core structure but similar functional groups.
Uniqueness
(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium is unique due to its specific combination of functional groups and structural features.
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium |
InChI |
InChI=1S/C11H17N3O2/c1-3-9-14(15)13-12-10-5-7-11(8-6-10)16-4-2/h5-8,12H,3-4,9H2,1-2H3/b14-13- |
Clé InChI |
MUIDBFRIWSZMPW-YPKPFQOOSA-N |
SMILES isomérique |
CCC/[N+](=N/NC1=CC=C(C=C1)OCC)/[O-] |
SMILES canonique |
CCC[N+](=NNC1=CC=C(C=C1)OCC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



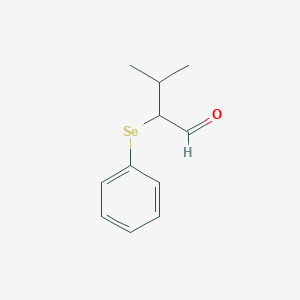
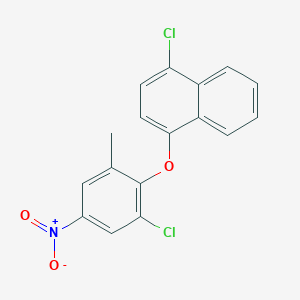
![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
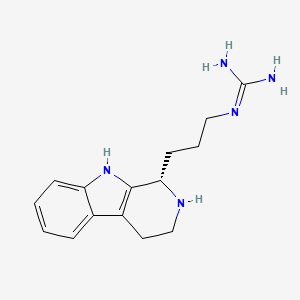
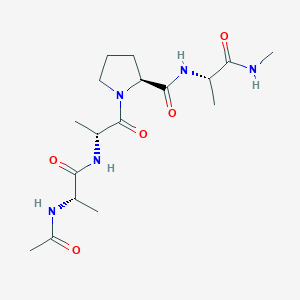
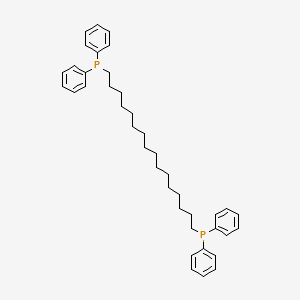
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
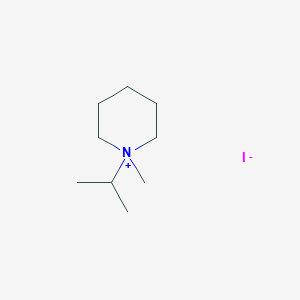
![2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal](/img/structure/B14413170.png)

mercury](/img/structure/B14413184.png)
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)
